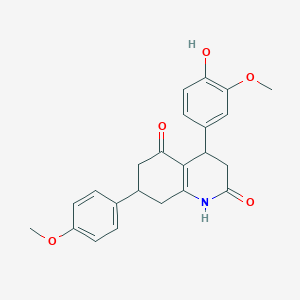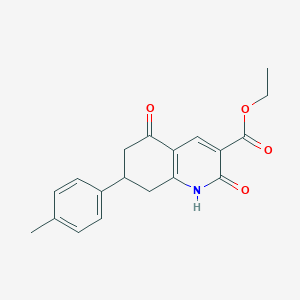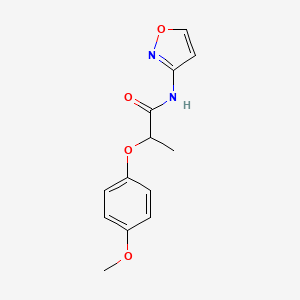![molecular formula C17H26N2O B4733809 2-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B4733809.png)
2-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide
説明
2-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. This compound is also known as MP-10 and has been studied extensively for its potential as a treatment for various neurological disorders.
作用機序
The mechanism of action of MP-10 involves the inhibition of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine in the brain. By inhibiting DAT, MP-10 increases the levels of dopamine in the brain, leading to an increase in mood and motivation. MP-10 has also been shown to have a high affinity for the serotonin transporter (SERT) and the norepinephrine transporter (NET), which are responsible for the reuptake of serotonin and norepinephrine, respectively.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MP-10 are related to its mechanism of action. By increasing the levels of dopamine in the brain, MP-10 has been shown to have a positive effect on mood and motivation. This increase in dopamine levels has also been shown to have a potential therapeutic effect on addiction and depression. MP-10 has also been shown to have an effect on serotonin and norepinephrine levels, which may contribute to its therapeutic potential.
実験室実験の利点と制限
The advantages of using MP-10 in lab experiments are related to its potential therapeutic applications. MP-10 has been shown to have a high affinity for DAT, SERT, and NET, making it a potentially useful tool for studying the role of these transporters in various neurological disorders. However, the limitations of using MP-10 in lab experiments are related to its potential side effects and toxicity. MP-10 has been shown to have a potential for abuse and may have adverse effects on the cardiovascular system.
将来の方向性
For the study of MP-10 include further research into its potential therapeutic applications, as well as the development of safer and more effective derivatives. MP-10 has shown promise as a potential treatment for depression, addiction, and other neurological disorders, and further research in this area may lead to the development of new and effective treatments. Additionally, the development of safer derivatives of MP-10 may reduce the potential for abuse and toxicity associated with this compound.
Conclusion:
In conclusion, MP-10 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. The synthesis of MP-10 is relatively simple, and it has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders. The mechanism of action of MP-10 involves the inhibition of DAT, SERT, and NET, which leads to an increase in dopamine, serotonin, and norepinephrine levels in the brain. MP-10 has both advantages and limitations for lab experiments, and future directions for research include further exploration of its therapeutic potential and the development of safer derivatives.
科学的研究の応用
MP-10 has been studied extensively for its potential applications in the treatment of various neurological disorders such as depression, anxiety, and addiction. Research has shown that MP-10 acts as a selective dopamine reuptake inhibitor, which means that it increases the levels of dopamine in the brain. This increase in dopamine levels has been shown to have a positive effect on mood and motivation, making MP-10 a potential treatment for depression and addiction.
特性
IUPAC Name |
2-methyl-N-[3-(4-methylpiperidin-1-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-14-8-12-19(13-9-14)11-5-10-18-17(20)16-7-4-3-6-15(16)2/h3-4,6-7,14H,5,8-13H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJGAPSFCICQHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCNC(=O)C2=CC=CC=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[3-(4-methylpiperidin-1-yl)propyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(1-piperidinylmethyl)-1-propyl-1H-benzimidazol-5-yl]propanamide](/img/structure/B4733735.png)
![N-(2-(2-methoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4733746.png)
![N-(2-fluorophenyl)-2-{[4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4733750.png)
![2-{1-(4-methylbenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol](/img/structure/B4733759.png)
![N-(6-tert-butyl-3-{[(4-ethylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4733767.png)
![ethyl 5-{[(2,4-dimethoxyphenyl)amino]carbonyl}-4-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4733781.png)


![propyl 4-[(3-cyclopentylpropanoyl)amino]benzoate](/img/structure/B4733804.png)
![3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone](/img/structure/B4733812.png)

![2-methoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B4733815.png)
![3-{5-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4733823.png)